4-[3-(2-Hydroxyphenyl)acryloyl]benzonitrile
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Overview
Description
4-[3-(2-Hydroxyphenyl)acryloyl]benzonitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Hydroxyphenyl)acryloyl]benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with 4-cyanobenzaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Hydroxyphenyl)acryloyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[3-(2-Hydroxyphenyl)acryloyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Hydroxyphenyl)acryloyl]benzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyphenyl)benzonitrile
- 4-(3-Methoxyphenyl)benzonitrile
- 4-(3-Chlorophenyl)benzonitrile
Uniqueness
4-[3-(2-Hydroxyphenyl)acryloyl]benzonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
62490-49-7 |
---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-[3-(2-hydroxyphenyl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C16H11NO2/c17-11-12-5-7-14(8-6-12)16(19)10-9-13-3-1-2-4-15(13)18/h1-10,18H |
InChI Key |
PYWYHFFLBVNBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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